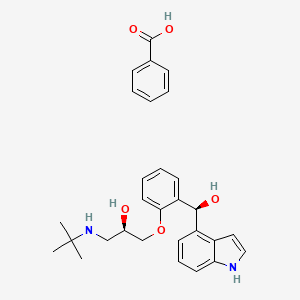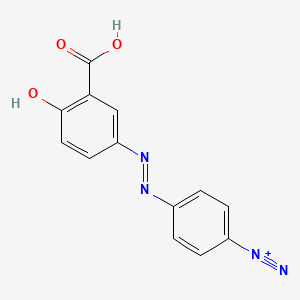
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt is a diazonium compound with the molecular formula C13H8N4O3. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of benzenediazonium and contains an azo group (-N=N-) linked to a phenyl ring substituted with carboxylic acid and hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to form the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is then coupled with a phenol derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reactions are typically carried out in the presence of copper(I) salts or other catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The compound exerts its effects primarily through the formation of azo bonds. The diazonium group is highly reactive and can form stable bonds with various nucleophiles. This reactivity is harnessed in dye chemistry and molecular labeling. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt: Known for its vibrant color and stability.
5-[(3-Carboxy-4-hydroxyphenyl)diazenyl] nicotinic acid: An azo-linked mesalazine-nicotinic acid conjugate used in medical research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in dye chemistry and molecular labeling applications.
Eigenschaften
CAS-Nummer |
72152-89-7 |
|---|---|
Molekularformel |
C13H9N4O3+ |
Molekulargewicht |
269.24 g/mol |
IUPAC-Name |
4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C13H8N4O3/c14-15-8-1-3-9(4-2-8)16-17-10-5-6-12(18)11(7-10)13(19)20/h1-7H,(H-,16,18,19,20)/p+1 |
InChI-Schlüssel |
INMMBAGVCXFDIH-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




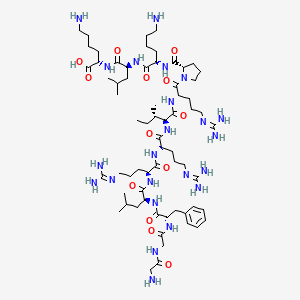
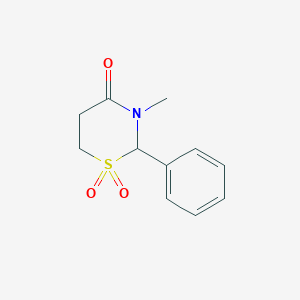
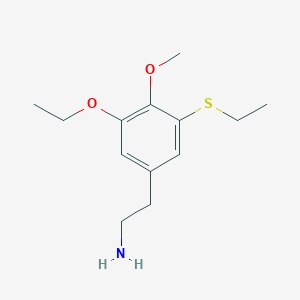
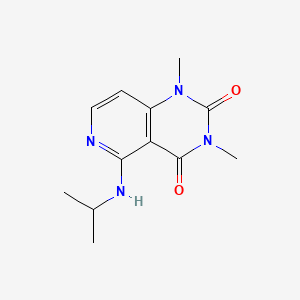
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
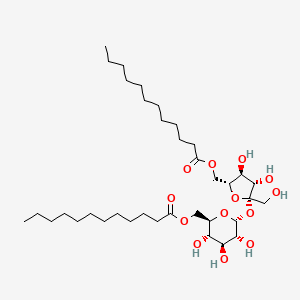
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
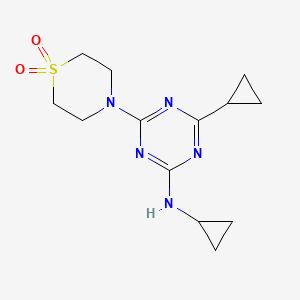
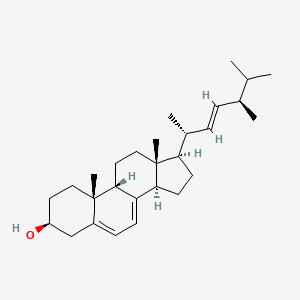
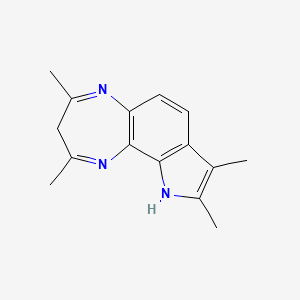
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
